Exherin

Descripción general

Descripción

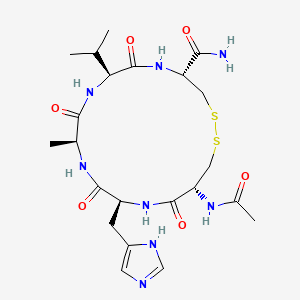

ADH-1, también conocido por su nombre comercial Exherin, es un fármaco de pequeño tamaño, un pentapéptido cíclico que se dirige a los vasos sanguíneos, desarrollado por Adherex Technologies. Se une de forma selectiva y competitiva a la N-cadherina, una glucoproteína transmembrana de la superficie celular que participa en los mecanismos de adhesión celular mediada por calcio y en la señalización. Esta unión puede provocar la interrupción de la vascularización tumoral, la inhibición del crecimiento de las células tumorales y la inducción de la apoptosis de las células tumorales y las células endoteliales .

Mecanismo De Acción

El mecanismo de acción de ADH-1 implica su unión selectiva y competitiva a la N-cadherina. La N-cadherina es una glucoproteína transmembrana de la superficie celular que desempeña un papel fundamental en la adhesión celular y la señalización. Al unirse a la N-cadherina, ADH-1 interrumpe los procesos de adhesión y señalización, lo que lleva a la interrupción de la vascularización tumoral, la inhibición del crecimiento de las células tumorales y la inducción de la apoptosis en las células tumorales y las células endoteliales. Este mecanismo convierte a ADH-1 en un candidato prometedor para la terapia del cáncer .

Análisis Bioquímico

Biochemical Properties

Exherin selectively and competitively binds to and blocks N-cadherin . N-cadherin is a cell-surface transmembrane glycoprotein of the cadherin superfamily of proteins involved in calcium-mediated cell-cell adhesion and signaling mechanisms . This interaction disrupts tumor vasculature, inhibits tumor cell growth, and induces tumor cell and endothelial cell apoptosis .

Cellular Effects

This compound has shown significant effects on various types of cells and cellular processes. It has been found to inhibit tumor cell proliferation in vitro by inducing apoptosis . The inhibition of N-cadherin activity with this compound significantly reduces the proliferative activity of cells .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with N-cadherin. By selectively and competitively binding to and blocking N-cadherin, this compound disrupts tumor vasculature and inhibits tumor cell growth . This interaction may result in the induction of tumor cell and endothelial cell apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have a significant impact over time. For instance, knocking down Cdh2 or inhibition of N-cadherin activity with this compound in P1CM significantly reduced the proliferative activity of cardiomyocytes, whereas overexpression of Cdh2 markedly increased the proliferation of P1CM .

Subcellular Localization

Given its interaction with N-cadherin, a cell-surface transmembrane glycoprotein, it’s likely that this compound localizes to the cell surface where N-cadherin is present .

Métodos De Preparación

La síntesis de ADH-1 implica la formación de una estructura pentapéptidica cíclica. La ruta sintética suele incluir el método de síntesis de péptidos en fase sólida (SPPS), que permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. Las condiciones de reacción implican el uso de grupos protectores para evitar reacciones secundarias no deseadas y el uso de reactivos de acoplamiento para facilitar la formación del enlace peptídico. Los métodos de producción industrial de ADH-1 probablemente implicarían la escalabilidad del proceso SPPS, la optimización de las condiciones de reacción y la garantía de la pureza y estabilidad del producto final .

Análisis De Reacciones Químicas

ADH-1 experimenta diversas reacciones químicas, entre ellas reacciones de oxidación, reducción y sustitución. Los reactivos más utilizados en estas reacciones son los agentes oxidantes como el peróxido de hidrógeno, los agentes reductores como el borohidruro de sodio y los nucleófilos para las reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de ADH-1 puede provocar la formación de puentes disulfuro, mientras que la reducción puede romper estos enlaces .

Aplicaciones de la investigación científica

ADH-1 tiene una amplia gama de aplicaciones de investigación científica, especialmente en los campos de la química, la biología, la medicina y la industria. En química, ADH-1 se utiliza como compuesto modelo para estudiar la síntesis de péptidos y el diseño de fármacos basados en péptidos. En biología, se utiliza para estudiar los mecanismos de adhesión celular y señalización mediados por la N-cadherina. En medicina, se está investigando el potencial de ADH-1 para tratar diversos tipos de cáncer mediante la interrupción de la vascularización tumoral y la inducción de la apoptosis en las células tumorales. En la industria, ADH-1 puede utilizarse en el desarrollo de nuevos agentes terapéuticos y en el estudio de sistemas de administración de fármacos basados en péptidos .

Aplicaciones Científicas De Investigación

ADH-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, ADH-1 is used as a model compound for studying peptide synthesis and peptide-based drug design. In biology, it is used to study cell adhesion and signaling mechanisms mediated by N-cadherin. In medicine, ADH-1 is being investigated for its potential to treat various types of cancer by disrupting tumor vasculature and inducing apoptosis in tumor cells. In industry, ADH-1 can be used in the development of new therapeutic agents and in the study of peptide-based drug delivery systems .

Comparación Con Compuestos Similares

ADH-1 se puede comparar con otros compuestos similares que se dirigen a las moléculas de adhesión celular. Algunos de estos compuestos incluyen:

Inhibidores de la E-cadherina: Estos compuestos se dirigen a la E-cadherina, otro miembro de la familia de las cadherinas que participa en la adhesión celular. A diferencia de ADH-1, que se dirige a la N-cadherina, los inhibidores de la E-cadherina se utilizan para estudiar la adhesión y la señalización de las células epiteliales.

Inhibidores de las integrinas: Estos compuestos se dirigen a las integrinas, que son receptores de la superficie celular que participan en la adhesión celular y la señalización. Los inhibidores de las integrinas se utilizan en la terapia del cáncer para interrumpir la adhesión y la migración de las células tumorales.

Inhibidores de las selectinas: Estos compuestos se dirigen a las selectinas, que son moléculas de adhesión celular que participan en el tráfico de leucocitos y la inflamación. Los inhibidores de las selectinas se utilizan para estudiar las enfermedades inflamatorias y la metástasis del cáncer.

La singularidad de ADH-1 radica en su objetivo específico de la N-cadherina, que se sobreexpresa en muchos tumores agresivos y vasos sanguíneos tumorales. Esta especificidad convierte a ADH-1 en una herramienta valiosa para estudiar la biología tumoral y desarrollar terapias contra el cáncer dirigidas .

Propiedades

IUPAC Name |

(4R,7S,10S,13S,16R)-16-acetamido-13-(1H-imidazol-5-ylmethyl)-10-methyl-6,9,12,15-tetraoxo-7-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N8O6S2/c1-10(2)17-22(36)29-15(18(23)32)7-37-38-8-16(27-12(4)31)21(35)28-14(5-13-6-24-9-25-13)20(34)26-11(3)19(33)30-17/h6,9-11,14-17H,5,7-8H2,1-4H3,(H2,23,32)(H,24,25)(H,26,34)(H,27,31)(H,28,35)(H,29,36)(H,30,33)/t11-,14-,15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVLRGLGWNWPSS-BXBUPLCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N8O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044036 | |

| Record name | Exherin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

While ADH-1 has a single molecular target, N-cadherin, we believe its anti-cancer effect results from two distinct mechanisms of action - apoptosis and tumor vessel angiolysis. N-cadherin appears to act as a tumor cell survival factor. In cell culture studies, inhibition of N-cadherin binding between tumor cells has been shown to cause apoptosis of tumor cells, we believe as a result of disrupting the cadherin-regulated cell survival signals. ADH-1 also appears to disrupt the blood vessels needed for cancerous tumors to grow and flourish, with hemorrhaging having been noted in both our clinical and preclinical studies. We believe the mechanism for this disruption is either a competitive inhibition of the binding of cadherins between the endothelial cells of the tumor blood wall or apoptosis in tumor cells that form a part of the blood vessel wall, each leading to leakage and rupture of these vessels. The latter involves the phenomenon of tumor "mosaicism," in which tumor cells form a portion of the vascular wall (along with the endothelial cells). Induction of cell death of these tumor cells would result in tumor vascular disruption. | |

| Record name | ADH-1 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05485 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

229971-81-7 | |

| Record name | ADH-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229971817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Exherin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADH-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B058ME29VU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.